
5-Bromo-2-hydroxy-3-nitrobenzaldehyde
説明
5-Bromo-2-hydroxy-3-nitrobenzaldehyde (5-Br-2-OH-3-NO2-BzA) is a chemical compound that has been the subject of much research and development in recent years. It is a compound of bromine, oxygen, nitrogen, and benzaldehyde, and is an important intermediate in the synthesis of many pharmaceuticals and other compounds. It has a wide range of applications in the field of organic synthesis and has been used to synthesize a variety of drugs, including anticonvulsants, antibiotics, and anti-cancer agents. In addition, it has been used in the synthesis of a variety of natural products, such as flavonoids and terpenoids.
科学的研究の応用
Schiff Base Ionophore for Copper(II) Ions Detection : A Schiff base ionophore synthesized from 5-bromo-2-hydroxybenzaldehyde was used for preconcentration and detection of trace amounts of copper(II) ions in water samples, demonstrating its potential in environmental monitoring and analysis (Fathi & Yaftian, 2009).
Synthesis of Bidentate and Tridentate 6-Bromoquinoline Derivatives : Nitration of 3-bromobenzaldehyde followed by reduction provides 5-bromo-2-aminobenzaldehyde, which is used in the Friedländer condensation to create 6-bromoquinoline derivatives, valuable in the development of novel organic compounds (Hu, Zhang, & Thummel, 2003).
Stereoselective Synthesis of 2-Aminobenzylidene Derivatives : Utilizing 5-nitro/cyano-activated 2-halobenzaldehydes, including 2-bromo-5-nitrobenzaldehyde, a novel one-pot synthesis method was developed to create 2-aminobenzylidene derivatives with high stereoselectivity, indicating its use in synthetic organic chemistry (Xu et al., 2014).
In-Situ Nickel(II) Complexes with Schiff Base Ligands : Schiff base ligands synthesized from 2-hydroxy-5-bromo benzaldehyde and other derivatives were used to create nickel(II) complexes, studied for their structural, electrochemical, DNA binding, and antimicrobial properties, showing potential in bioinorganic chemistry (Jayamani et al., 2018).
COMT Inhibitors for Therapeutic Applications : Nitro derivatives of dihydroxy- and hydroxymethoxybenzaldehyde, including compounds related to 5-bromo-2-hydroxy-3-nitrobenzaldehyde, were synthesized and tested as inhibitors of catechol-O-methyltransferase (COMT), showing potential in therapeutic applications (Pérez et al., 1992).
Antimicrobial and Antioxidant Activity of Copper Complexes : Copper complexes derived from ligands including 3,5-di-bromo-2-hydroxybenzaldehyde were assessed for antimicrobial, antifungal, antioxidant, and redox activities, demonstrating applications in biomedical and electrochemical fields (Soroceanu et al., 2016).
Safety and Hazards
特性
IUPAC Name |
5-bromo-2-hydroxy-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-5-1-4(3-10)7(11)6(2-5)9(12)13/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYPSUQQZNDKDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347183 | |
| Record name | 5-Bromo-2-hydroxy-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16634-88-1 | |
| Record name | 5-Bromo-2-hydroxy-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-nitrosalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-Bromo-2-hydroxy-3-nitrobenzaldehyde contribute to the antibacterial activity of the synthesized complexes?
A1: this compound is not inherently antibacterial itself. It serves as a precursor for synthesizing Schiff base ligands. These ligands, when complexed with metal ions like copper(II) [1, 2] or nickel(II) [1], exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The exact mechanism of action is not fully elucidated in the provided research, but it likely involves interactions between the metal complex and bacterial targets.
Q2: How does the choice of metal ion (copper vs. nickel) impact the antibacterial activity of complexes derived from this compound?
A2: Research [1] directly compared the antibacterial activity of copper(II) and nickel(II) complexes using the same series of Schiff base ligands derived from this compound. The study demonstrated that the nickel(II) complexes exhibited enhanced antibacterial activity compared to their copper(II) counterparts. This suggests that the metal ion plays a crucial role in determining the overall antibacterial efficacy of the complex.
Q3: Has the crystal structure of any complexes derived from this compound been determined?
A3: Yes, crystal structures have been determined for several complexes. Research articles detail the crystal structures of:* CuL2 and CuL3: These are copper(II) complexes where L2 and L3 are Schiff base ligands derived from this compound and different diamines [2]. * NiL3: This is a nickel(II) complex, where L3 is a Schiff base ligand synthesized from this compound and a specific diamine [1].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



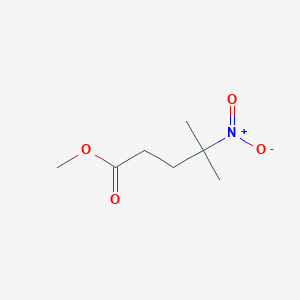
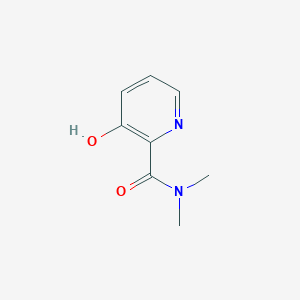
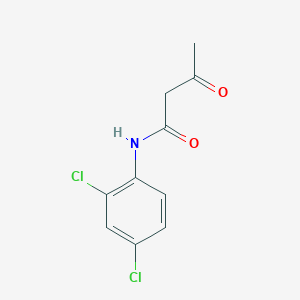

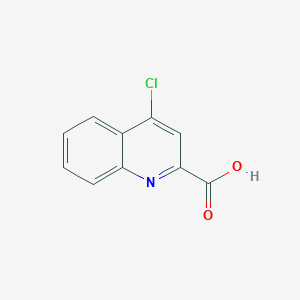

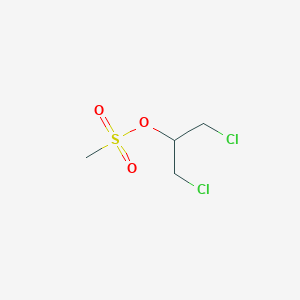
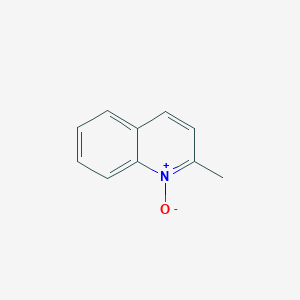

![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)
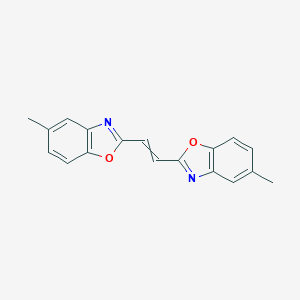
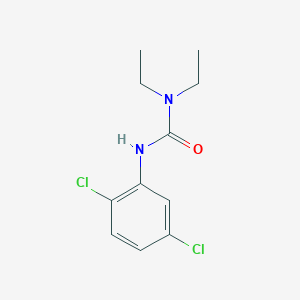
![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B90797.png)
